molecular formula C18H15Cl4N3O3S B11700731 Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Cat. No.: B11700731
M. Wt: 495.2 g/mol
InChI Key: HNEQJIQIVJKODL-UHFFFAOYSA-N
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Description

METHYL 2-[({2,2,2-TRICHLORO-1-[(3-CHLOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({2,2,2-TRICHLORO-1-[(3-CHLOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Trichloromethyl Intermediate: This step involves the reaction of trichloromethyl compounds with appropriate reagents to form the trichloromethyl intermediate.

    Introduction of the Chlorophenyl Group: The intermediate is then reacted with chlorophenyl formamide under controlled conditions to introduce the chlorophenyl group.

    Formation of the Carbamothioyl Group: The resulting compound is further reacted with thiourea derivatives to form the carbamothioyl group.

    Esterification: Finally, the compound undergoes esterification with methyl benzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[({2,2,2-TRICHLORO-1-[(3-CHLOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

METHYL 2-[({2,2,2-TRICHLORO-1-[(3-CHLOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[({2,2,2-TRICHLORO-1-[(3-CHLOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

METHYL 2-[({2,2,2-TRICHLORO-1-[(3-CHLOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE can be compared with similar compounds such as:

    METHYL 2-[({2,2,2-TRICHLORO-1-[(3-IODOBENZOYL)AMINO]ETHYL}AMINO)BENZOATE: Similar structure but with an iodine atom instead of a chlorine atom.

    METHYL 2-[({2,2,2-TRICHLORO-1-[(2-THIENYLCARBONYL)AMINO]ETHYL}AMINO)BENZOATE: Contains a thienyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of METHYL 2-[({2,2,2-TRICHLORO-1-[(3-CHLOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound that exhibits significant biological activity. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure featuring:

  • Trichloroethyl group : Known for its potential toxicity and reactivity.
  • Chlorophenyl moiety : Imparts additional biological interactions.
  • Carbamothioyl and benzoate groups : Contribute to the compound's pharmacological profile.

Molecular Formula : C17H15Cl3N2O2S
Molecular Weight : 409.63 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in various biochemical pathways. The presence of the trichloroethyl group enhances its binding affinity to these targets, potentially leading to alterations in cellular signaling processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the growth of several cancer cell lines, including:

  • Breast cancer
  • Lung cancer
  • Leukemia

The mechanism appears to involve the induction of apoptosis (programmed cell death) through the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it may selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : MCF-7 cell line treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability observed at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess COX-2 inhibition.
    • Methodology : Enzymatic assays conducted with human recombinant COX-2.
    • Results : The compound exhibited a dose-dependent inhibition of COX-2 activity, suggesting potential for therapeutic use in inflammatory diseases.

Data Table

PropertyValue
Molecular FormulaC17H15Cl3N2O2S
Molecular Weight409.63 g/mol
Anticancer IC50~10 µM (MCF-7 cells)
COX-2 InhibitionDose-dependent

Properties

Molecular Formula

C18H15Cl4N3O3S

Molecular Weight

495.2 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C18H15Cl4N3O3S/c1-28-15(27)12-7-2-3-8-13(12)23-17(29)25-16(18(20,21)22)24-14(26)10-5-4-6-11(19)9-10/h2-9,16H,1H3,(H,24,26)(H2,23,25,29)

InChI Key

HNEQJIQIVJKODL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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